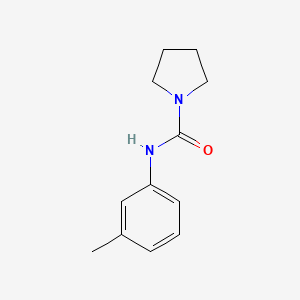

N-(3-methylphenyl)pyrrolidine-1-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-(3-methylphenyl)pyrrolidine-1-carboxamide” is a compound that contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle . This type of structure is widely used by medicinal chemists to create compounds for the treatment of human diseases . The pyrrolidine ring allows for efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional coverage due to the non-planarity of the ring .

Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a pyrrolidine ring attached to a carboxamide group and a 3-methylphenyl group . The empirical formula is C12H17N3O , and the molecular weight is 219.28 .Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not detailed in the literature, pyrrolidine derivatives are known to be versatile in chemical reactions . They can undergo various transformations, including ring construction and functionalization .Applications De Recherche Scientifique

Discovery of Potential Therapeutic Agents

One area of application involves the discovery of selective and orally efficacious inhibitors of the Met kinase superfamily. Research into substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides identified them as potent and selective Met kinase inhibitors. These compounds have shown promising in vivo efficacy and favorable pharmacokinetic profiles, advancing into phase I clinical trials due to their excellent efficacy against Met-dependent tumors (G. M. Schroeder et al., 2009).

Histone Deacetylase Inhibitors

Another application is found in the development of histone deacetylase (HDAC) inhibitors, such as N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103). This compound is an isotype-selective small molecule HDAC inhibitor with significant antitumor activity, indicating potential as an anticancer drug (Nancy Z. Zhou et al., 2008).

Antidepressant and Nootropic Agents

The synthesis and pharmacological activity of Schiff’s bases and 2-azetidinones of isonocotinyl hydrazone have also been explored for potential antidepressant and nootropic activities. These compounds exhibited significant antidepressant and nootropic activities in a dose-dependent manner, suggesting the 2-azetidinone skeleton's potential as a CNS active agent (Asha B. Thomas et al., 2016).

HIV-1 Non-nucleoside Reverse Transcriptase Inhibitors

Research on 1-(4-Methylphenyl)-5-oxo-2-phenylpyrrolidine-2-carboxamide–methanol has highlighted its potential as an anti-human immunodeficiency virus type 1 (HIV-1) non-nucleoside reverse transcriptase inhibitor. This showcases the application of N-(3-methylphenyl)pyrrolidine-1-carboxamide derivatives in the development of antiviral therapies (R. Tamazyan et al., 2007).

Minor Groove DNA Binders as Antimicrobial Agents

Additionally, a new series of short pyrrole tetraamides related to the linked bis-netropsins and bis-distamycins has been described, with strong antibacterial activity linked to their submicromolar DNA binding affinity. This research underscores the role of this compound derivatives in antimicrobial strategies (N. Dyatkina et al., 2002).

Orientations Futures

Pyrrolidine derivatives, including “N-(3-methylphenyl)pyrrolidine-1-carboxamide”, hold promise in the field of drug discovery due to their versatile scaffold and wide range of biological activities . Future research could focus on exploring different synthetic strategies, studying their mechanisms of action, and evaluating their potential as therapeutic agents .

Mécanisme D'action

Target of Action

Pyrrolidine derivatives have been reported to exhibit selectivity towards various biological targets .

Mode of Action

Pyrrolidine derivatives are known to interact with their targets, leading to changes in cellular processes . The exact interaction and resulting changes for this compound remain to be elucidated.

Biochemical Pathways

Pyrrolidine derivatives have been associated with various biochemical pathways, influencing a range of biological activities .

Result of Action

Pyrrolidine derivatives have been reported to exhibit a variety of biological activities .

Propriétés

IUPAC Name |

N-(3-methylphenyl)pyrrolidine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O/c1-10-5-4-6-11(9-10)13-12(15)14-7-2-3-8-14/h4-6,9H,2-3,7-8H2,1H3,(H,13,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBAXIZXGDZHLTH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)N2CCCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(E)-2-(4-chlorophenyl)ethenyl]-5-[4-(4-fluorobenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile](/img/structure/B2947253.png)

![(3As,6aR)-2,2-dioxo-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]thiophene-5-carboxylic acid](/img/structure/B2947263.png)

![3-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl)-2H-chromen-2-one](/img/structure/B2947264.png)

![6-[(5-{[(2,4-dichlorophenyl)methyl]sulfanyl}-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2947267.png)

![3-(1-(1-(Benzo[d]oxazol-2-yl)pyrrolidine-2-carbonyl)azetidin-3-yl)thiazolidine-2,4-dione](/img/structure/B2947272.png)

![4-[benzyl(ethyl)sulfamoyl]-N-(3-cyanothiophen-2-yl)benzamide](/img/structure/B2947273.png)

![3-({[(2-chlorophenyl)carbamoyl]methyl}sulfanyl)-N-(3-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B2947274.png)